B612868 Z-Glu-otbu dcha CAS No. 34897-61-5

Z-Glu-otbu dcha

Cat. No. B612868
CAS RN: 34897-61-5
M. Wt: 518.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu-otbu dcha, also known as N-alpha-Carbobenzoxy-L-glutamic acid gamma-t-butyl ester dicyclohexylammonium salt, is a peptide derivative . It has the molecular formula C29H46N2O6 and a molecular weight of 518.7 g/mol .


Synthesis Analysis

Z-Glu-otbu dcha can be synthesized using various methods . One such method involves the use of dmap and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane at 0 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Z-Glu-otbu dcha includes a benzyl group, a tert-butyl group, and a dicyclohexylammonium group . The exact mass and monoisotopic mass of the compound are 518.33558719 g/mol .


Physical And Chemical Properties Analysis

Z-Glu-otbu dcha has several physical and chemical properties. It has a molecular weight of 518.7 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 12 . The topological polar surface area of the compound is 114 Ų .

Scientific Research Applications

  • Proteasome Inhibitor Research : Studies involving proteasome inhibitors, which include compounds with structural similarities to "Z-Glu-otbu dcha," reveal applications in neurological research, particularly relating to Parkinson's disease. For instance, Kordower et al. (2006) explored the use of proteasome inhibitors in creating a model of Parkinson's disease in rats and monkeys, although they reported failures in replicating Parkinson's disease symptoms using these compounds (Kordower et al., 2006).

  • Synthesis and Kinetics of Fluorogenic Substrates : Research by Wodtke et al. (2020) focused on the solution-phase synthesis of the fluorogenic substrate Z-Glu(HMC)-Gly-OH, which began from Z-Glu-OH. This work has implications for the synthesis of similar compounds and their use in enzyme characterization and inhibitor studies (Wodtke et al., 2020).

  • Investigation of Neurotoxicity : Another study by Landau et al. (2007) examined the neurotoxic effects of ethanol as a vehicle for proteasome inhibitors like (Z‐lle‐Glu(OtBu)‐Ala‐Leu‐al), suggesting the importance of considering the effects of solvents and vehicles in pharmacological research (Landau et al., 2007).

  • Peptide Library Screening : Davies et al. (1998) conducted a study on a library of tripeptides, finding selectivity for Glu(OtBu) at the amino terminus in a subset of peptides. This research highlights the relevance of specific chemical groups in peptide interactions and receptor binding, which can be informative for similar compounds (Davies et al., 1998).

  • Solid-Phase Synthesis of Peptides : Niu et al. (1981) developed a method for the solid-phase synthesis of larger peptides, using dipeptide derivatives such as Leu-Glu(OCH2Ph®)·OtBu. Their work provides insights into the methodologies that might be applicable for synthesizing or manipulating compounds like "Z-Glu-otbu dcha" (Niu et al., 1981).

  • Glutamic Acid Sensors : Xia et al. (2020) developed a lanthanide metal-organic framework for detecting glutamic acid, an important neurotransmitter. Given the relevance of glutamate in many biological processes, compounds structurally related to "Z-Glu-otbu dcha" could potentially be involved in similar sensor technologies (Xia et al., 2020).

Safety And Hazards

Safety measures for handling Z-Glu-otbu dcha include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMGEMMYVJQOK-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-otbu dcha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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